molecular formula C14H12N2O6 B5569195 methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate

Cat. No. B5569195
M. Wt: 304.25 g/mol
InChI Key: GVPCAEFXCCCBIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar nitrobenzoate compounds involves a range of reactions including Fischer esterification, which is a common method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester demonstrates a straightforward application of this method, producing workable yields within a short time frame (Kam, Levonis, & Schweiker, 2020). This process could be relevant to the synthesis of methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate by adapting the esterification conditions and starting materials.

Molecular Structure Analysis

The molecular structure of nitrobenzoate derivatives often exhibits significant hydrogen bonding, leading to the formation of complex molecular assemblies. For instance, the structures of various methyl nitrobenzoate compounds reveal hydrogen-bonded sheets and chains, influencing their molecular packing and electronic properties (Portilla, Mata, Cobo, Low, & Glidewell, 2007). These insights into hydrogen bonding patterns can be extended to the study of methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate, predicting its behavior in solid-state and solution.

Scientific Research Applications

Hydrogen-bonded Structures

Research into the hydrogen-bonded structures of compounds similar to methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate has contributed to understanding their molecular configurations. These studies have revealed how such compounds form chains and sheets through hydrogen bonding, aiding in the prediction of their chemical behavior and interactions (J. Portilla et al., 2007).

Chemical Synthesis

The synthesis of chlorantraniliprole, involving key intermediates related to methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate, showcases the compound's role in the development of insecticidal agents. The process involves esterification, reduction, chlorination, and aminolysis, demonstrating the compound's versatility in organic synthesis (Chen Yi-fen et al., 2010).

Carcinogenicity Studies

Investigations into the carcinogenicity of compounds containing the 5-nitrofuran moiety, similar to methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate, have been conducted. These studies help understand the potential health risks associated with these compounds, contributing to safety assessments in their application (S. Cohen et al., 1975).

Furan Compound Synthesis

Research on the synthesis of furan compounds, including those related to methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate, has led to the development of novel derivatives with potential applications in various fields. These studies contribute to the expansion of furan chemistry and its applications in material science and pharmaceuticals (I. Hirao et al., 1971).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it were used as a drug, the mechanism of action would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Based on its structure, it could potentially be irritant .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

methyl 3-(furan-2-ylmethylcarbamoyl)-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c1-21-14(18)10-5-9(6-11(7-10)16(19)20)13(17)15-8-12-3-2-4-22-12/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPCAEFXCCCBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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